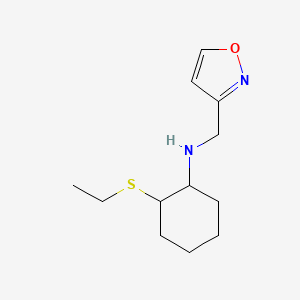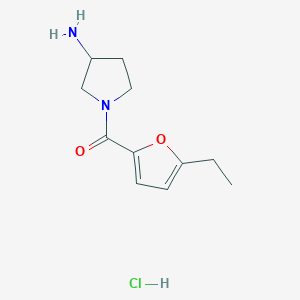![molecular formula C17H28N6O B7633834 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide](/img/structure/B7633834.png)
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward and motivation pathways in the brain.
Mecanismo De Acción
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking this receptor, this compound can modulate the activity of dopamine in this pathway and alter the behavioral responses associated with reward and motivation.
Biochemical and Physiological Effects
The selective blockade of the dopamine D3 receptor by 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has been shown to produce a range of biochemical and physiological effects. These effects include a reduction in drug-seeking behavior, an improvement in depressive symptoms, and an attenuation of the symptoms of schizophrenia. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively low potency, which can limit its efficacy in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the research on 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. One area of interest is the potential therapeutic benefits of this compound in the treatment of drug addiction, depression, and schizophrenia. Additionally, researchers may investigate the role of the dopamine D3 receptor in other physiological and pathological conditions, such as obesity and Parkinson's disease. Finally, the development of more potent and selective antagonists of the dopamine D3 receptor may lead to the discovery of new therapeutic targets for these disorders.
Métodos De Síntesis
The synthesis of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide involves a multi-step process that begins with the reaction of 1-(1-methylpyrazol-4-yl)piperidin-3-amine with cyclopropylcarbonyl chloride to form 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide. The compound is then purified using column chromatography and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
The unique pharmacological profile of 4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide has made it an attractive target for research in the field of neuroscience. This compound has been used to investigate the role of the dopamine D3 receptor in various physiological and pathological conditions, including drug addiction, depression, and schizophrenia. Additionally, this compound has been used to explore the potential therapeutic benefits of targeting the dopamine D3 receptor in the treatment of these disorders.
Propiedades
IUPAC Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O/c1-20-13-16(11-18-20)23-6-2-3-14(12-23)19-17(24)22-9-7-21(8-10-22)15-4-5-15/h11,13-15H,2-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWKOOVVHSIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NC(=O)N3CCN(CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)

![1-[(4S)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-3-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7633767.png)

![1-[(3-Hydroxycyclopentyl)methyl]-3-[2-(4-methylphenyl)sulfanylethyl]urea](/img/structure/B7633785.png)
![7-[(1-methylbenzimidazol-2-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7633800.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]-1-(1-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7633810.png)
![2-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine](/img/structure/B7633818.png)
![1-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633829.png)
![9-methyl-N-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7633836.png)

![1-(cyclopropanecarbonyl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]piperidine-3-carboxamide](/img/structure/B7633847.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-naphthalen-1-yloxyethyl)urea](/img/structure/B7633849.png)
![3-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7633854.png)